Ácido (1-adamantilotio)acético

Descripción general

Descripción

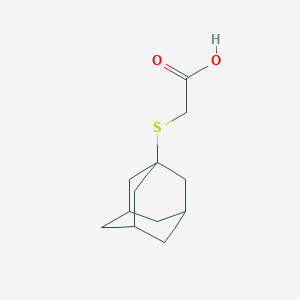

(1-Adamantylthio)acetic acid is an organic compound with the molecular formula C₁₂H₁₈O₂S It features an adamantane moiety, which is a tricyclic hydrocarbon, attached to a thioacetic acid group

Aplicaciones Científicas De Investigación

Antiviral Activity

Research has shown that adamantane derivatives, including (1-adamantylthio)acetic acid, exhibit antiviral properties. For instance, 1-adamantanamine has been effective against influenza viruses by inhibiting viral replication. The adamantane moiety enhances the bioactivity of compounds, making them suitable candidates for drug development targeting viral infections .

Drug Delivery Systems

The incorporation of adamantane derivatives into drug delivery systems has been a significant area of study. The unique lipophilicity of adamantane allows it to serve as an anchor in lipid bilayers of liposomes, enhancing the delivery efficiency of therapeutic agents. Studies have demonstrated that liposomes containing adamantyl derivatives can improve targeting and reduce toxicity .

Sigma-2 Receptor Targeting

Recent studies have explored (1-adamantylthio)acetic acid's potential as a ligand for sigma-2 receptors, which are implicated in cancer biology. Compounds based on the adamantane scaffold have shown promising anticancer activity and could be further developed for tumor imaging and therapeutic applications .

Adamantylation Reactions

(1-Adamantylthio)acetic acid serves as a precursor in synthetic organic chemistry, particularly in the adamantylation of aromatic compounds. This process allows for the introduction of the adamantyl group into various substrates, enhancing their chemical properties and biological activities .

Site-Selective Acylation

The compound has been utilized in site-selective acylation reactions, demonstrating its effectiveness as a directing group in carbohydrate chemistry. This application is crucial for synthesizing complex oligosaccharides with specific functionalities .

Nanomaterials and Supramolecular Systems

(1-Adamantylthio)acetic acid can be integrated into nanomaterials and supramolecular systems due to its structural properties. Its role as a protective ligand in silver clusters has been documented, showcasing its potential in developing advanced materials with specific optical and electronic properties .

Data Table: Summary of Applications

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of (1-adamantylthio)acetic acid derivatives against various strains of influenza A. The results indicated significant inhibition of viral replication, supporting further development as an antiviral agent.

Case Study 2: Drug Delivery Mechanism

Research on liposomal formulations containing (1-adamantylthio)acetic acid demonstrated enhanced cellular uptake and targeted delivery to immune cells. This study highlighted the compound's potential in developing targeted therapies for autoimmune diseases.

Mecanismo De Acción

Target of Action

Acetic acid, a related compound, is known to induce pain sensation by triggering a localized inflammatory response . This suggests that (1-Adamantylthio)acetic acid might interact with similar targets involved in inflammation and pain sensation.

Mode of Action

It’s worth noting that acetic acid, a structurally related compound, induces pain sensation through the release of free arachidonic acid from tissue phospholipids via cyclooxygenase (cox), leading to the production of prostaglandins . This mechanism might be relevant to (1-Adamantylthio)acetic acid as well.

Biochemical Pathways

Based on the potential similarity to acetic acid, it might influence the arachidonic acid pathway and the subsequent production of prostaglandins .

Result of Action

If it shares a similar mechanism with acetic acid, it might induce an inflammatory response and pain sensation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1-Adamantylthio)acetic acid typically involves the reaction of 1-adamantylthiol with chloroacetic acid under basic conditions. The reaction proceeds as follows:

- Dissolve 1-adamantylthiol in a suitable solvent such as ethanol.

- Add chloroacetic acid to the solution.

- Introduce a base, such as sodium hydroxide, to facilitate the reaction.

- Stir the mixture at room temperature for several hours.

- Purify the product through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for (1-Adamantylthio)acetic acid are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: (1-Adamantylthio)acetic acid can undergo various chemical reactions, including:

Oxidation: The thio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydrogen atoms on the adamantane ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, and sulfonating agents.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, or sulfonated adamantane derivatives.

Comparación Con Compuestos Similares

1-Adamantylacetic acid: Similar structure but lacks the thio group.

1-Adamantylthiol: Contains the adamantane and thio groups but lacks the acetic acid moiety.

Adamantane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of thioacetic acid.

Uniqueness: (1-Adamantylthio)acetic acid is unique due to the presence of both the adamantane and thioacetic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

(1-Adamantylthio)acetic acid is a sulfur-containing compound that has garnered attention for its biological activities, particularly its antimicrobial properties. This article provides a detailed overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.

Chemical Formula : C₁₂H₁₈O₂S

CAS Number : 95769-28-1

MDL Number : MFCD01821191

The compound features an adamantyl group attached to a thioacetic acid moiety, which contributes to its unique biological properties.

Antimicrobial Activity

Research has demonstrated that (1-Adamantylthio)acetic acid exhibits significant antimicrobial activity against various pathogens. A study conducted by Prachayasittikul et al. (2020) investigated the antimicrobial and antioxidative properties of this compound, showing promising results against several bacterial strains.

Table 1: Antimicrobial Activity of (1-Adamantylthio)acetic Acid

This data indicates that (1-Adamantylthio)acetic acid is effective at low concentrations, making it a potential candidate for therapeutic applications in treating infections.

The precise mechanism by which (1-Adamantylthio)acetic acid exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the presence of the sulfur atom enhances the compound's ability to disrupt bacterial cell membranes, leading to cell lysis and death. Additionally, it may interfere with metabolic pathways critical for bacterial survival.

Case Studies

- In Vitro Efficacy Against Biofilms : A study demonstrated that (1-Adamantylthio)acetic acid was effective in eradicating biofilms formed by Staphylococcus aureus. The compound was able to reduce biofilm biomass significantly when applied at a concentration of 0.5 mg/mL over a 24-hour period .

- Wound Infection Model : In a controlled experiment simulating wound infections, the application of (1-Adamantylthio)acetic acid resulted in a marked reduction in bacterial load in infected tissues compared to untreated controls. This suggests its potential utility in clinical settings for managing wound infections .

Propiedades

IUPAC Name |

2-(1-adamantylsulfanyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2S/c13-11(14)7-15-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZIQLZIXCFDQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353558 | |

| Record name | (Adamantan-1-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95769-28-1 | |

| Record name | (Adamantan-1-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.